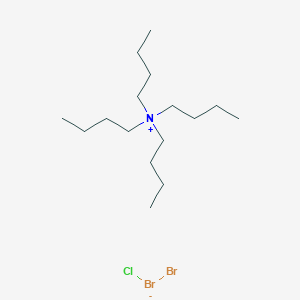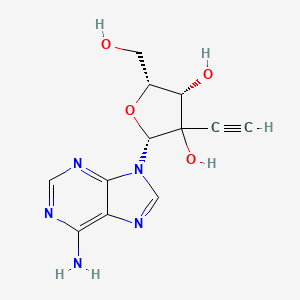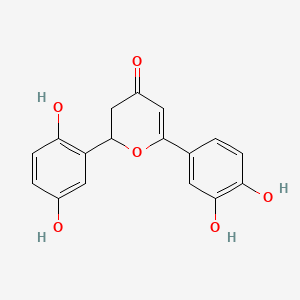
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and a dihydropyran ring, which contribute to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with a dihydropyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and enzyme activities. The compound’s structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dihydroxyphenyl)-2,3-dihydro-4H-pyran-4-one
- 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-4H-pyran-4-one
- 2-(2,5-Dihydroxyphenyl)-6-(4-hydroxyphenyl)-2,3-dihydropyran-4-one
Uniqueness
2-(2,5-Dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one is unique due to the presence of both 2,5-dihydroxyphenyl and 3,4-dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H14O6 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
2-(2,5-dihydroxyphenyl)-6-(3,4-dihydroxyphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C17H14O6/c18-10-2-4-13(20)12(6-10)17-8-11(19)7-16(23-17)9-1-3-14(21)15(22)5-9/h1-7,17-18,20-22H,8H2 |
Clave InChI |
YUGCZGBBJCEDLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=CC1=O)C2=CC(=C(C=C2)O)O)C3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


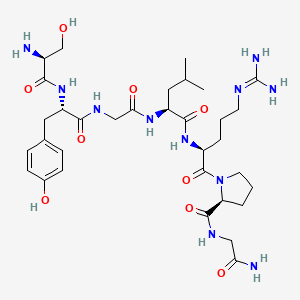
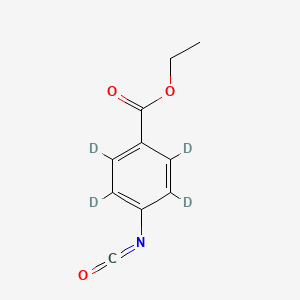


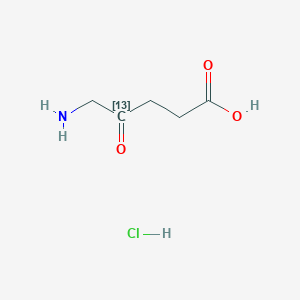
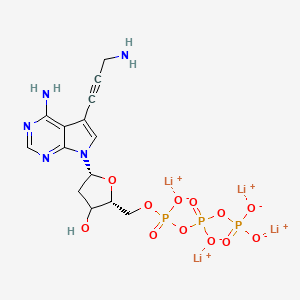
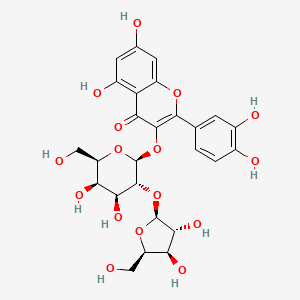
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)



